1-Methyl-2,4-bis(methylsulfonyl)benzene

Catalog No.
S1572467
CAS No.
M.F
C9H12O4S2
M. Wt
248.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2,4-bis(methylsulfonyl)benzene

Product Name

1-Methyl-2,4-bis(methylsulfonyl)benzene

IUPAC Name

1-methyl-2,4-bis(methylsulfonyl)benzene

Molecular Formula

C9H12O4S2

Molecular Weight

248.3 g/mol

InChI

InChI=1S/C9H12O4S2/c1-7-4-5-8(14(2,10)11)6-9(7)15(3,12)13/h4-6H,1-3H3

InChI Key

FSTXXSKAJQMNMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C

1-Methyl-2,4-bis(methylsulfonyl)benzene, also known as 1-Methyl-4-(methylsulfonyl)benzene, is an organic compound with the molecular formula C8H10O2SC_8H_{10}O_2S and a molecular weight of approximately 170.23 g/mol. This compound features a benzene ring substituted with a methyl group and two methylsulfonyl groups positioned at the 2 and 4 positions of the aromatic ring. The presence of these sulfonyl groups imparts unique chemical properties, making it a subject of interest in both synthetic and medicinal chemistry.

Typical of aromatic compounds. These include:

  • Electrophilic Substitution Reactions: The methylsulfonyl groups can direct electrophiles to the ortho and para positions on the benzene ring.
  • Nucleophilic Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitutions, allowing for further functionalization of the molecule.
  • Reduction Reactions: The sulfonyl groups can be reduced to form corresponding sulfides under specific conditions.

These reactions are significant for synthesizing more complex organic molecules and modifying biological compounds.

Research indicates that 1-Methyl-2,4-bis(methylsulfonyl)benzene exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Some derivatives show effectiveness against certain bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures may inhibit tumor growth or induce apoptosis in cancer cells.

The specific mechanisms of action remain an area for further investigation, particularly regarding how the sulfonyl groups influence biological interactions.

Several methods exist for synthesizing 1-Methyl-2,4-bis(methylsulfonyl)benzene, including:

  • Starting from 4-Iodotoluene: This method involves reacting 4-Iodotoluene with methyl p-toluenesulfonate in the presence of palladium catalysts under inert conditions. The reaction typically yields high purity products after purification steps such as column chromatography .
  • Chloromethylation of Toluene Derivatives: This method employs chloromethyl methyl ether and a Lewis acid catalyst to introduce chloromethyl groups, which can subsequently be converted into methylsulfonyl derivatives.
  • Electrochemical Methods: Recent studies have explored electrochemical synthesis routes that allow for regioselective modifications of toluene derivatives, enhancing yield and reducing waste.

1-Methyl-2,4-bis(methylsulfonyl)benzene finds applications in various fields:

  • Pharmaceutical Industry: Its derivatives are investigated for potential use as drug candidates due to their biological activities.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Compounds with similar structures are explored in developing conducting polymers and other materials.

Interaction studies involving 1-Methyl-2,4-bis(methylsulfonyl)benzene focus on its reactivity with biological molecules and other chemical entities. Key areas include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its potential therapeutic effects.
  • Metabolic Pathway Analysis: Investigating how it is metabolized in biological systems can provide insights into its pharmacokinetics and toxicity profiles.

Similar Compounds

1-Methyl-2,4-bis(methylsulfonyl)benzene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Methyl-3-(methylsulfonyl)benzeneC8H10O2SC_8H_{10}O_2SSimilar structure but different substitution pattern; potential different reactivity.
3,5-Bis(methylsulfonyl)benzeneC9H10O4SC_9H_{10}O_4SContains two methylsulfonyl groups but lacks the additional methyl group at position one; affects solubility and reactivity.
1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzeneC9H11ClO4S2C_9H_{11}ClO_4S_2Chloromethyl group introduces different reactivity patterns compared to the sulfonyl groups.

Uniqueness

The uniqueness of 1-Methyl-2,4-bis(methylsulfonyl)benzene lies in its specific arrangement of functional groups which influences its chemical reactivity and biological activity. The positioning of the methyl and methylsulfonyl groups allows for selective electrophilic substitutions while maintaining stability against unwanted side reactions.

XLogP3

0.8

Dates

Last modified: 07-18-2023

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